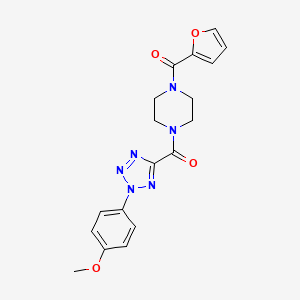
(4-(furan-2-carbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(furan-2-carbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(furan-2-carbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a synthetic organic molecule that integrates diverse structural components, including a furan ring, a piperazine moiety, and a tetrazole group. This unique combination suggests potential for various biological activities, making it a subject of interest in pharmacological research.
Structural Characteristics
The structural formula of the compound can be represented as follows:
Key Structural Features:
- Furan Ring : Known for its reactivity and potential antioxidant properties.
- Piperazine Ring : Commonly found in pharmaceuticals, contributing to central nervous system (CNS) effects and antimicrobial activities.
- Tetrazole Group : Associated with anticancer and enzyme inhibitory activities.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The mechanism may involve:
- Enzyme Inhibition : The compound could inhibit enzyme activity by binding to active sites or allosteric sites.
- Receptor Modulation : It may alter receptor function, impacting various biochemical pathways.
Biological Activity Predictions
Based on computational methods like the PASS (Prediction of Activity Spectra for Substances), the compound is predicted to exhibit:
- Antimicrobial Activity : Due to the piperazine component.
- Anticancer Properties : Linked to the tetrazole moiety.
- Neuroprotective Effects : Potentially arising from the furan structure.
1. Anticancer Activity
A study evaluated various tetrazole derivatives for their anticancer properties. Compounds with similar structural features demonstrated significant cytotoxic effects against cancer cell lines, suggesting that the tetrazole group in our compound may confer similar activity. For example, compounds containing both piperazine and tetrazole exhibited IC50 values in the low micromolar range against breast cancer cell lines .
2. Antimicrobial Studies
Research on piperazine derivatives has shown promising antimicrobial activity. One study reported that compounds with piperazine rings displayed substantial inhibition against Gram-positive and Gram-negative bacteria, indicating that our compound could possess similar properties due to its piperazine component .
3. Neuroprotective Effects
Furan derivatives have been studied for their neuroprotective effects. A recent investigation highlighted that certain furan-based compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications for neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperazine Derivatives | Contains piperazine ring | Antimicrobial, CNS effects |
| Tetrazole Compounds | Contains tetrazole ring | Anticancer, enzyme inhibitors |
| Furan Derivatives | Contains furan moiety | Antioxidant, anti-inflammatory |
Properties
IUPAC Name |
furan-2-yl-[4-[2-(4-methoxyphenyl)tetrazole-5-carbonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-27-14-6-4-13(5-7-14)24-20-16(19-21-24)18(26)23-10-8-22(9-11-23)17(25)15-3-2-12-28-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMOZQBRRMSVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














